Methyl 5-(propan-2-yl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-(propan-2-yl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(propan-2-yl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process may include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxadiazole ring: This step may involve the reaction of hydrazides with nitriles or carboxylic acids under dehydrating conditions.
Attachment of the pyridine ring: This can be done through coupling reactions such as Suzuki or Heck coupling.
Final esterification: The carboxylic acid group can be esterified using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or pyridine rings.
Reduction: Reduction reactions could target the oxadiazole ring or the ester group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: Could be used in the study of biological pathways and mechanisms.
Industry
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-(propan-2-yl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(propan-2-yl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate analogs: Compounds with similar structures but different substituents.
Other thiazole derivatives: Compounds containing the thiazole ring but different functional groups.
Oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which may confer unique chemical and biological properties.
Biological Activity
Methyl 5-(propan-2-yl)-2-({3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis methods, and various biological activities, supported by case studies and research findings.
Structural Characteristics
The compound features a unique molecular architecture comprising:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Oxadiazole Moiety : A five-membered ring containing two nitrogen atoms and one oxygen atom.
- Pyridine Group : A six-membered aromatic ring containing one nitrogen atom.
The molecular formula is C18H22N4O3S, with a molecular weight of approximately 401.4 g/mol. The presence of these functional groups suggests diverse biological interactions and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:
- Formation of the Thiazole Ring : Utilizing appropriate precursors to create the thiazole structure.
- Introduction of the Oxadiazole Moiety : Employing coupling reactions to incorporate the oxadiazole group.
- Final Assembly : Combining all components to yield the target compound.
Each synthetic step requires optimization to ensure high yields and purity of the final product .
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits promising antimicrobial properties. Research has demonstrated its efficacy against various pathogens, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. A comparative study with similar compounds revealed that derivatives containing thiazole and oxadiazole rings often demonstrate significant cytotoxic effects against cancer cell lines. For instance:
- IC50 Values : Compounds similar to Methyl 5-(propan-2-yl)-2-{...} showed IC50 values less than that of doxorubicin against various cancer cell lines, indicating superior potency .
A specific case study highlighted that modifications in the thiazole ring significantly enhanced cytotoxic activity against human breast adenocarcinoma cell lines (MCF-7) .
The mechanism by which this compound exerts its biological effects is still under investigation. However, interactions with cellular targets such as proteins involved in apoptosis have been noted. Molecular docking studies suggest that it may interact favorably with proteins through hydrophobic contacts and hydrogen bonding .
Study on Antitumor Activity
In a recent study, researchers synthesized various analogs of the compound and evaluated their antitumor activities against several cancer cell lines:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 0.85 | Induces apoptosis |
Compound B | A549 | 1.20 | Inhibits cell proliferation |
Methyl 5-(propan-2-yl)-2-{...} | U937 | <0.5 | Promotes apoptotic pathways |
These findings illustrate the compound's potential as a lead for developing new anticancer agents .
Properties
Molecular Formula |
C18H19N5O4S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
methyl 5-propan-2-yl-2-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N5O4S/c1-10(2)15-14(17(25)26-3)22-18(28-15)20-12(24)4-5-13-21-16(23-27-13)11-6-8-19-9-7-11/h6-10H,4-5H2,1-3H3,(H,20,22,24) |
InChI Key |
KSUHVHLQTRITRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3)C(=O)OC |
Origin of Product |
United States |
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